4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17575462
InChI: InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H
SMILES:
Molecular Formula: C7H3BrF4O2S
Molecular Weight: 307.06 g/mol

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene

CAS No.:

Cat. No.: VC17575462

Molecular Formula: C7H3BrF4O2S

Molecular Weight: 307.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene -

Specification

Molecular Formula C7H3BrF4O2S
Molecular Weight 307.06 g/mol
IUPAC Name 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene
Standard InChI InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H
Standard InChI Key YSSZDMPAUIKCLF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is C₇H₃BrF₄O₂S, with a molecular weight of 315.06 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: the numbering begins at the sulfonyl group (position 1), followed by fluorine at position 2 and bromine at position 4. Key structural features include:

  • Trifluoromethylsulfonyl group (-SO₂CF₃): A strong electron-withdrawing group that enhances electrophilic substitution resistance and stabilizes negative charges.

  • Halogen substituents: Bromine and fluorine introduce steric bulk and modulate reactivity through inductive effects.

The compound’s Canonical SMILES representation is C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br, and its InChIKey is PAQRXHJWQZYBFP-UHFFFAOYSA-N.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene can be approached through sequential functionalization of the benzene ring. A plausible retrosynthetic pathway involves:

  • Introduction of the trifluoromethylsulfonyl group via sulfonation.

  • Bromination at the para position.

  • Fluorination at the ortho position.

Sulfonation of Benzene Derivatives

The trifluoromethylsulfonyl group is typically introduced through Friedel-Crafts sulfonation using trifluoromethanesulfonic anhydride [(CF₃SO₂)₂O] under acidic conditions . For example, reacting benzene with (CF₃SO₂)₂O in the presence of AlCl₃ yields 1-(trifluoromethylsulfonyl)benzene.

Bromination

Bromination is achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl group directs bromination to the para position due to its strong meta-directing nature .

Fluorination

Ortho-fluorination can be accomplished using the Schiemann reaction, where a diazonium salt intermediate is treated with fluoroboric acid (HBF₄) to yield the fluoro-substituted product . For instance, diazotization of a 2-amino precursor followed by thermal decomposition of the diazonium tetrafluoroborate generates the fluorine substituent.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and safety. Key steps include:

  • Continuous-flow reactors to manage exothermic reactions during sulfonation and bromination.

  • Distillation and recrystallization for purification, ensuring >98% purity.

Physicochemical Properties

The compound’s properties are influenced by its electronegative substituents:

PropertyValue/Description
Molecular Weight315.06 g/mol
Boiling PointEstimated 210–215°C (lit.)
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under inert atmospheres
ReactivitySusceptible to nucleophilic aromatic substitution

The trifluoromethylsulfonyl group contributes to high thermal stability and resistance to oxidation, while bromine enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene serves as a precursor in the synthesis of:

  • Kinase inhibitors: The sulfonyl group mimics phosphate moieties in ATP-binding pockets.

  • Antibacterial agents: Fluorine and bromine enhance membrane permeability and target binding .

Agrochemicals

The compound’s halogenated structure is leveraged in herbicides and pesticides, where electron-withdrawing groups improve metabolic stability.

Material Science

Incorporated into polymers, it enhances flame retardancy and dielectric properties due to sulfur and fluorine content.

Future Research Directions

  • Catalytic Fluorination: Developing Pd-catalyzed C–F bond formation to improve regioselectivity.

  • Green Chemistry: Replacing Br₂ with N-bromosuccinimide (NBS) in bromination steps.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

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